molecular formula C12H12ClNO2 B1388111 4-Chloro-6,7-dimethoxy-2-methylquinoline CAS No. 100122-02-9

4-Chloro-6,7-dimethoxy-2-methylquinoline

Cat. No. B1388111
M. Wt: 237.68 g/mol
InChI Key: RBFMLSFDCICSHW-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-methylquinoline is a chemical compound with the molecular formula C12H12ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-dimethoxy-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, two methoxy groups at the 6th and 7th positions, and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.68 . It is recommended to be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Auxin-Inhibiting Substance Isolation
    • Field : Plant Biochemistry
    • Application : 4-Chloro-6,7-dimethoxybenzoxazolin-2-one, a substance structurally similar to 4-Chloro-6,7-dimethoxy-2-methylquinoline, was isolated from light-grown maize shoots . It was identified as a new auxin-inhibiting substance .
    • Method : The structural determination was performed by spectroscopic methods .
    • Results : This discovery contributes to our understanding of plant growth regulation and could have implications for agricultural practices .

    Antidepressant and Anticonvulsant Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities .
    • Method : The exact mechanisms of action are not fully understood, but it is believed that these compounds may interact with various neurotransmitter systems in the brain .
    • Results : Quinoline-based drugs have been used in the treatment of various mood and seizure disorders .

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : Some quinoline derivatives have shown antiviral activity .
    • Method : These compounds may inhibit viral replication by interfering with the function of viral proteins .
    • Results : Quinoline-based drugs have been used in the treatment of various viral infections .

    Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have been found to exhibit anticancer activity .
    • Method : These compounds may inhibit cancer cell proliferation and induce apoptosis .
    • Results : Quinoline-based drugs have been used in the treatment of various types of cancer .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFMLSFDCICSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxy-2-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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